
Carbovir triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbovir triphosphate is an organic triphosphate that serves as the active metabolite of the antiviral drug abacavir. It is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, making it a crucial component in the treatment of HIV infections . The compound is a synthetic nucleoside analogue, structurally related to deoxyguanosine-5’-triphosphate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbovir triphosphate is synthesized intracellularly from abacavir through a series of phosphorylation steps. The process involves the conversion of abacavir to carbovir monophosphate by cellular enzymes, followed by further phosphorylation to carbovir diphosphate and finally to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of abacavir, followed by its conversion to the active triphosphate form through enzymatic phosphorylation. The process is optimized for high yield and purity, ensuring the compound’s efficacy in antiviral treatments .
Análisis De Reacciones Químicas
Types of Reactions: Carbovir triphosphate primarily undergoes phosphorylation reactions during its synthesis. It can also participate in competitive inhibition reactions with natural substrates like deoxyguanosine-5’-triphosphate .
Common Reagents and Conditions:
Phosphorylation: Enzymes such as guanylate kinase and nucleoside diphosphate kinase are commonly used to facilitate the phosphorylation of carbovir to its triphosphate form.
Inhibition Reactions: this compound competes with deoxyguanosine-5’-triphosphate for incorporation into viral DNA by HIV-1 reverse transcriptase.
Major Products: The major product formed from these reactions is this compound itself, which acts as a chain terminator in viral DNA synthesis, thereby inhibiting viral replication .
Aplicaciones Científicas De Investigación
Carbovir triphosphate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Carbovir triphosphate is similar to other nucleoside reverse transcriptase inhibitors, such as:
- 3’-Azido-2’,3’-dideoxythymidine triphosphate (AZT-TP)
- 2’,3’-Dideoxyguanosine triphosphate (ddGTP)
- 3’-Deoxythymidine triphosphate (ddTTP)
Uniqueness: this compound is unique in its high selectivity for HIV-1 reverse transcriptase, with minimal effects on human cellular DNA polymerases. This selectivity makes it a highly effective antiretroviral agent with fewer side effects compared to other nucleoside analogues .
Comparación Con Compuestos Similares
- Tenofovir triphosphate
- Lamivudine triphosphate
- Emtricitabine triphosphate
These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with viral enzymes .
Propiedades
Número CAS |
129941-14-6 |
|---|---|
Fórmula molecular |
C11H16N5O11P3 |
Peso molecular |
487.19 g/mol |
Nombre IUPAC |
[[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1 |
Clave InChI |
CQCAEOCIDCCJDQ-RQJHMYQMSA-N |
SMILES isomérico |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




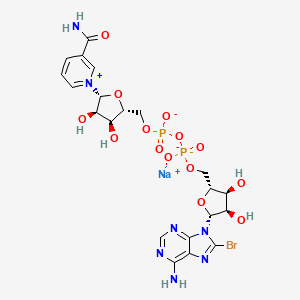
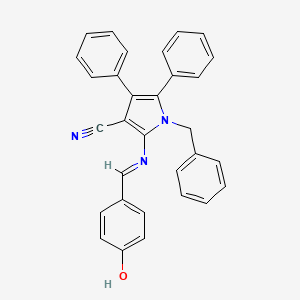
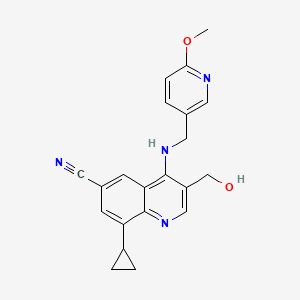
![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
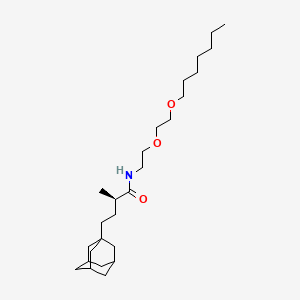
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
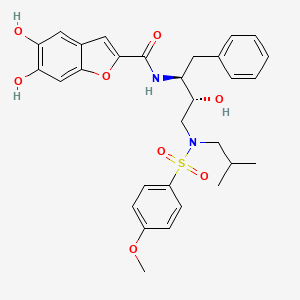

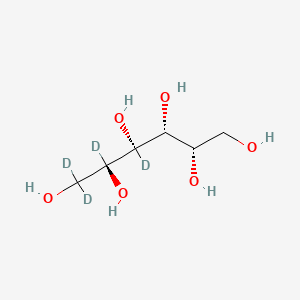
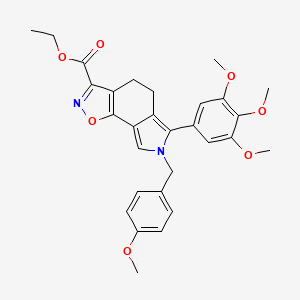
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)
